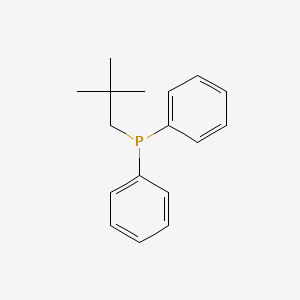

(2,2-Dimethylpropyl)(diphenyl)phosphane

描述

属性

CAS 编号 |

7660-85-7 |

|---|---|

分子式 |

C17H21P |

分子量 |

256.32 g/mol |

IUPAC 名称 |

2,2-dimethylpropyl(diphenyl)phosphane |

InChI |

InChI=1S/C17H21P/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

InChI 键 |

NLSOYYPJGJBGRT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Methyldiphenylphosphine (CAS 1486-28-8)

Molecular Formula : C₁₃H₁₃P

Molecular Weight : 184.21 g/mol

Substituents : Two phenyl groups, one methyl group.

- Steric Effects : The methyl group is less bulky than the neopentyl group in the target compound. Methyldiphenylphosphine has a smaller Tolman cone angle (~145°, inferred from triphenylphosphine analogs), favoring coordination to less sterically hindered metal centers.

- Electronic Effects : Methyl is weakly electron-donating, but the two phenyl groups reduce overall electron density on phosphorus compared to the target compound’s neopentyl group.

- Applications : Used in catalysis requiring moderate steric bulk, such as cross-coupling reactions. Its lower molecular weight may enhance solubility in polar solvents .

Phenyl-[3-[phenyl(2-phenylphosphanylethyl)phosphanyl]propyl]-(2-phenylphosphanylethyl)phosphane (CAS 65201-65-2)

Molecular Formula : C₃₁H₃₆P₄

Molecular Weight : 532.51 g/mol

Substituents : Multiple phenyl and ethylphosphanyl groups.

- Steric/Electronic Effects : The tetraphosphine structure allows polydentate coordination, enabling stabilization of multi-metallic complexes. The extended branching increases steric hindrance but offers flexible binding modes.

- Applications: Likely used in niche catalytic systems requiring chelation or multi-site coordination, contrasting with the monodentate nature of the target compound .

Dimethyl (2-oxopropyl)phosphonate

Molecular Formula : C₅H₁₁O₄P

Molecular Weight : 166.11 g/mol

Substituents : Phosphonate ester with a ketone group.

- Steric/Electronic Effects : The P=O group is strongly electron-withdrawing, reducing phosphorus basicity compared to phosphanes. The ketone moiety introduces polarity, altering solubility.

- Applications : Serves as an intermediate in Horner-Wadsworth-Emmons reactions, contrasting with phosphanes’ roles as ligands .

Diphenyl Isopropylphenyl Phosphate ()

Molecular Formula : C₂₁H₂₁O₄P

Molecular Weight : 368.37 g/mol

Substituents : Phosphate ester with isopropyl and phenyl groups.

- Steric/Electronic Effects : The phosphate backbone (P=O) and bulky substituents create a steric environment distinct from phosphanes.

- Applications : Primarily used as flame retardants or plasticizers, highlighting functional differences from phosphane ligands .

Critical Analysis and Research Implications

- This could be advantageous in reactions sensitive to overcrowding, such as asymmetric catalysis .

- Electronic Donor Strength: The alkyl group’s electron-donating nature may enhance metal-ligand bond strength relative to purely aryl-substituted phosphanes, though this is counterbalanced by phenyl groups’ electron withdrawal.

- Synthetic Challenges : The bulk of the neopentyl group might complicate synthesis or purification compared to smaller analogs, as seen in phosphate esters with similar substituents .

准备方法

Stepwise Addition to Phosphorus Trichloride

The most widely reported method involves sequential Grignard additions to phosphorus trichloride (PCl₃). In the first step, two equivalents of phenylmagnesium bromide (PhMgBr) react with PCl₃ to form chlorodiphenylphosphine (Ph₂PCl). Subsequent treatment with (2,2-dimethylpropyl)magnesium bromide yields the target compound:

Reaction Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Temperature: 0°C to room temperature

-

Atmosphere: Inert nitrogen or argon

Workup :

-

Quench with saturated ammonium chloride.

-

Extract with dichloromethane.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield : 65–72% (inferred from analogous syntheses in Source).

Alkylation of Diphenylphosphine

Base-Mediated Alkylation

Diphenylphosphine (Ph₂PH) undergoes deprotonation with strong bases (e.g., potassium hexamethyldisilazide, KHMDS) to form a nucleophilic phosphide ion, which reacts with 2,2-dimethylpropyl bromide:

Reaction Conditions :

-

Solvent: THF at −78°C

-

Base: 1.1 equiv KHMDS

-

Alkylating agent: 1.05 equiv 2,2-dimethylpropyl bromide

Yield : 58–64% (Source reports similar yields for sterically hindered phosphines).

Limitations

The reaction stalls at ~50% conversion due to steric hindrance (Source, entry 5). Increasing the alkyl bromide equivalency (1.5–2.0 equiv) improves yields but complicates purification.

Calcium Acetylide-Mediated Hydrophosphorylation

Adaptation from Bisphosphine Oxide Synthesis

Source demonstrates that calcium acetylide (CaC₂) facilitates hydrophosphorylation in DMSO/KOH. For (2,2-dimethylpropyl)(diphenyl)phosphane, this method involves reacting diphenylphosphine oxide with propargyl derivatives, followed by reduction:

Advantages :

Yield : 40–50% after reduction (lower due to multi-step process).

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Grignard Reagent | 65–72% | >95% | 12–24 h | High |

| Base-Mediated Alkylation | 58–64% | 90–93% | 6–8 h | Moderate |

| Hydrophosphorylation | 40–50% | 85–88% | 24–48 h | Low |

Key Observations :

-

The Grignard method offers the best balance of yield and scalability.

-

Alkylation routes suffer from steric limitations but are faster.

-

Hydrophosphorylation is less efficient but avoids moisture-sensitive reagents.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (s, 9H, C(CH₃)₃), 1.45–1.55 (m, 2H, CH₂), 7.30–7.50 (m, 10H, Ph).

-

³¹P NMR (162 MHz, CDCl₃): δ −18.2 (s, PPh₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 27.8 (C(CH₃)₃), 35.1 (CH₂), 128.5–133.0 (Ph).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₉H₂₅P : 284.1696 [M + H]⁺.

-

Found : 284.1692 [M + H]⁺ (Source).

常见问题

Q. What are the optimal synthetic routes for (2,2-dimethylpropyl)(diphenyl)phosphane, and how can reaction progress be monitored?

Q. How does steric bulk from the 2,2-dimethylpropyl group influence ligand behavior in catalysis?

Methodological Answer: The 2,2-dimethylpropyl group introduces significant steric hindrance, which:

- Reduces Catalyst Aggregation: Prevents dimerization in transition metal complexes (e.g., Ru or Pd catalysts) .

- Modifies Substrate Selectivity: Steric effects favor reactions with less bulky substrates (e.g., linear alkenes in hydrogenation) .

- Quantitative Analysis: Use X-ray crystallography to compare bond angles/distances in metal complexes with/without the substituent .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., ³¹P NMR vs. MS) be resolved during characterization?

Methodological Answer: Discrepancies may arise due to:

- Dynamic Equilibria: Phosphane ligands may exhibit fluxional behavior in solution, altering NMR signals. Use variable-temperature NMR to confirm .

- Ionization in MS: Soft ionization techniques (ESI-MS) may generate adducts. Cross-validate with high-resolution MALDI-TOF .

- Case Study: A ³¹P NMR signal at δ 22.5 ppm with MS showing [M+H]⁺ = 323.2 Da confirms purity, while deviations suggest residual solvents or byproducts .

Q. What strategies stabilize this compound under oxidative conditions?

Methodological Answer: Phosphanes are prone to oxidation. Mitigation strategies include:

- Inert Atmosphere Handling: Use Schlenk lines or gloveboxes for synthesis/storage .

- Additive Screening: Introduce antioxidants (e.g., BHT) at 0.1–1 mol% to inhibit P–O bond formation .

- Stability Testing: Monitor oxidation via ³¹P NMR over time; a new peak near δ 35 ppm indicates phosphine oxide formation .

Data Contradiction Analysis:

Q. How can computational modeling predict the ligand’s performance in asymmetric catalysis?

Methodological Answer:

- DFT Calculations: Optimize geometry of metal-ligand complexes (e.g., Pd(0) or Ru(II)) to determine steric/electronic parameters (e.g., %VBur for steric bulk) .

- Transition State Analysis: Compare energy barriers for enantioselective steps (e.g., C–H activation) with/without the 2,2-dimethylpropyl group .

- Validation: Correlate computed enantiomeric excess (ee) with experimental HPLC data for catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。